molecular formula C12H25ClO6 B3050789 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- CAS No. 28746-78-3

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-

Cat. No.: B3050789
CAS No.: 28746-78-3
M. Wt: 300.77 g/mol
InChI Key: WNQIKAGXSGKTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . This compound is notable for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- has a wide range of scientific research applications, including:

Mechanism of Action

The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC ® molecules) for targeted protein degradation .

Safety and Hazards

The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” is classified as a combustible liquid . The WGK is 3 . The flash point is not applicable .

Future Directions

The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC ® molecules) for targeted protein degradation . This suggests potential future directions in the field of targeted protein degradation and medicinal chemistry.

Preparation Methods

The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process can be carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening polymerization of ethylene oxide . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- can be compared with other similar compounds, such as:

The uniqueness of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- lies in its combination of multiple ether linkages, terminal hydroxyl group, and chlorine atom, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQIKAGXSGKTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533953
Record name 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28746-78-3
Record name 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Reactant of Route 2
Reactant of Route 2
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Reactant of Route 3
Reactant of Route 3
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Reactant of Route 4
Reactant of Route 4
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Reactant of Route 5
Reactant of Route 5
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Reactant of Route 6
Reactant of Route 6
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.